molecular formula C12H22O B1582142 13-Oxabicyclo[10.1.0]tridecane CAS No. 286-99-7

13-Oxabicyclo[10.1.0]tridecane

Cat. No. B1582142
CAS RN: 286-99-7
M. Wt: 182.3 g/mol
InChI Key: VLJLXEKIAALSJE-UHFFFAOYSA-N
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Description

13-Oxabicyclo[10.1.0]tridecane is a chemical compound with the molecular formula C24H44O2 . It has an average mass of 364.605 Da and a monoisotopic mass of 364.334137 Da . It appears as a clear colorless liquid .


Molecular Structure Analysis

The molecular structure of 13-Oxabicyclo[10.1.0]tridecane is available as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .


Physical And Chemical Properties Analysis

13-Oxabicyclo[10.1.0]tridecane has a molecular formula of C24H44O2 . It has an average mass of 364.605 Da and a monoisotopic mass of 364.334137 Da .

Scientific Research Applications

Enantioselective Synthesis

The enantioselective synthesis of tricyclic 9-oxabispidine derivatives, including structures like 13-oxa-7,11-diazatricyclo[7.3.1.0 2,7 ]tridecane, has been explored. These derivatives show potential as substitutes in asymmetric synthesis. Their preparation involves multi-step processes starting from chiral compounds, indicating their significance in synthetic organic chemistry (Breuning & Steiner, 2008).

NMR Analysis and Crystal Structure

2D-NMR techniques like INADEQUATE have been applied to study derivatives of 13-oxa-tricyclo compounds. Such studies are crucial for the unambiguous assignment of signals in NMR spectra and contribute to the understanding of molecular structures (Buchbauer et al., 1984).

Synthesis of Tetraoxa-Cages

The synthesis of tetraoxapentacyclo compounds, which include 13-oxa-tridecane derivatives, has been achieved. Such compounds are synthesized through processes like ozonolysis and reduction, highlighting their potential in the development of complex molecular architectures (Wu & Chern, 1997).

Safety And Hazards

According to the Safety Data Sheets, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye when handling 13-Oxabicyclo[10.1.0]tridecane . Personal protective equipment and chemical impermeable gloves should be worn . In case of accidental ingestion or inhalation, immediate medical attention is required .

properties

IUPAC Name

13-oxabicyclo[10.1.0]tridecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O/c1-2-4-6-8-10-12-11(13-12)9-7-5-3-1/h11-12H,1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLJLXEKIAALSJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCCCC2C(O2)CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00883355
Record name 13-Oxabicyclo[10.1.0]tridecane
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Molecular Weight

182.30 g/mol
Source PubChem
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Product Name

13-Oxabicyclo[10.1.0]tridecane

CAS RN

286-99-7
Record name 13-Oxabicyclo[10.1.0]tridecane
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Record name 13-Oxabicyclo(10.1.0)tridecane
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Record name Epoxycyclododecane
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Record name 13-Oxabicyclo[10.1.0]tridecane
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Record name 13-Oxabicyclo[10.1.0]tridecane
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Record name 1,2-epoxycyclododecane
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Synthesis routes and methods I

Procedure details

20 mg of solid tetramethyltetraoxodirhenium (VI) (CH3)4Re2O4 were added to a 5 ml portion of the "oxidation solution" initially prepared according to B) from tertbutanol and H2O2. This immediately produced a yellow coloration. 0.15 ml of cyclododecene was then added. This caused slight heating of the solution. After 1 hour, the mixture was worked up as in Examples 1-34 and analyzed (GC/IR/MS). 99% pure epoxycyclododecane was obtained by this procedure.
[Compound]
Name
solid
Quantity
20 mg
Type
reactant
Reaction Step One
[Compound]
Name
tetramethyltetraoxodirhenium (VI) (CH3)4Re2O4
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0 (± 1) mol
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0.15 mL
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reactant
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0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
99%

Synthesis routes and methods II

Procedure details

Further, Neftekhimiya, 16 (1), 114-119 (1976) discloses a catalytic reaction of 1,2-epoxy-5,9-cyclododecadiene with hydrogen in the presence of a palladium-carried catalyst at a reaction temperature of 140° C. under a hydrogen gas pressure of 8,106 kPa (80 atmospheres). In this reaction, epoxycyclododecane was produced in a yield of 49.5%, cyclododecanol in a yield of 33.3%, and cyclododecanone in a yield of 3.4%.
[Compound]
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
13-Oxabicyclo[10.1.0]tridecane
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